molecular formula C26H38N2O2 B11103381 2-hydroxy-N,N'-bis(4-methylphenyl)-2-pentylheptanehydrazide

2-hydroxy-N,N'-bis(4-methylphenyl)-2-pentylheptanehydrazide

Cat. No.: B11103381
M. Wt: 410.6 g/mol
InChI Key: SVRRWFOPBVTNSW-UHFFFAOYSA-N
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Description

2-hydroxy-N,N’-bis(4-methylphenyl)-2-pentylheptanehydrazide is a complex organic compound with a unique structure that includes hydroxyl, methylphenyl, and pentylheptanehydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N,N’-bis(4-methylphenyl)-2-pentylheptanehydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylphenylhydrazine with a suitable aldehyde or ketone to form a hydrazone intermediate. This intermediate is then subjected to further reactions, such as alkylation or acylation, to introduce the pentylheptane group and hydroxyl functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N,N’-bis(4-methylphenyl)-2-pentylheptanehydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The hydrazide group can be reduced to form amines.

    Substitution: The methylphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-hydroxy-N,N’-bis(4-methylphenyl)-2-pentylheptanehydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-N,N’-bis(4-methylphenyl)-2-pentylheptanehydrazide involves its interaction with specific molecular targets and pathways. The hydroxyl and hydrazide groups can form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N,N’-bis(4-methylphenyl)-2,2-diphenylacetohydrazide
  • 2-Butyl-2-hydroxy-N,N’-bis(4-methylphenyl)hexanehydrazide
  • 2-Ethyl-2-hydroxy-N,N’-bis(4-methylphenyl)butanehydrazide

Uniqueness

2-hydroxy-N,N’-bis(4-methylphenyl)-2-pentylheptanehydrazide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C26H38N2O2

Molecular Weight

410.6 g/mol

IUPAC Name

2-hydroxy-N,N'-bis(4-methylphenyl)-2-pentylheptanehydrazide

InChI

InChI=1S/C26H38N2O2/c1-5-7-9-19-26(30,20-10-8-6-2)25(29)28(24-17-13-22(4)14-18-24)27-23-15-11-21(3)12-16-23/h11-18,27,30H,5-10,19-20H2,1-4H3

InChI Key

SVRRWFOPBVTNSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCC)(C(=O)N(C1=CC=C(C=C1)C)NC2=CC=C(C=C2)C)O

Origin of Product

United States

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